molecular formula C19H19FN2O3 B2455366 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzamide CAS No. 954667-20-0

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzamide

Katalognummer B2455366
CAS-Nummer: 954667-20-0
Molekulargewicht: 342.37
InChI-Schlüssel: XKRGWUSELKCQQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzamide” is a complex organic compound. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals due to its ability to mimic the peptide bond. The compound also has a fluorophenyl group and a methoxybenzamide group, which are common motifs in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of the pyrrolidinone ring, the fluorophenyl group, and the methoxybenzamide group. The exact 3D conformation would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the amide bond could be hydrolyzed under acidic or basic conditions. The fluorine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Wissenschaftliche Forschungsanwendungen

Radioligand Development for Neuroimaging

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzamide derivatives have been synthesized and evaluated as potential radioligands for imaging serotonergic and dopaminergic receptors. One such derivative, [18F]p-MPPF, has been explored extensively as a radiolabeled antagonist for 5-HT1A receptors, facilitating the study of serotonergic neurotransmission through PET imaging in both animal models and humans. This work has contributed significantly to the understanding of serotonin receptor distribution and function, showcasing the compound's value in neuropharmacological research (Plenevaux et al., 2000).

Antimicrobial Activity

Derivatives incorporating the benzamide structure have also been synthesized and screened for antimicrobial properties. Research has shown that certain N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides exhibit potent antibacterial and antifungal activities. This suggests a potential for developing new therapeutic agents against microbial infections based on modifications of the core benzamide structure (Desai et al., 2013).

Neuropharmacology and Behavioral Studies

In neuropharmacology, certain benzamide derivatives have been utilized to investigate the effects of novel sigma receptor ligands on cognitive dysfunction induced by phencyclidine (PCP) in animal models. These studies contribute to a deeper understanding of the sigma receptors' role in cognitive processes and the potential therapeutic benefits of targeting these receptors in treating cognitive impairments associated with psychiatric disorders (Ogawa et al., 1994).

Exploration of Allosteric Modulators

Investigations into allosteric modulators of neurotransmitter receptors have also utilized derivatives of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzamide to enhance the activity of native receptors. Such research offers promising pathways for developing novel therapeutic strategies that modulate receptor function with potentially greater specificity and reduced side effects compared to traditional agonist or antagonist approaches (O'brien et al., 2004).

Eigenschaften

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-17-8-2-14(3-9-17)19(24)21-11-13-10-18(23)22(12-13)16-6-4-15(20)5-7-16/h2-9,13H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRGWUSELKCQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-4-methoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.